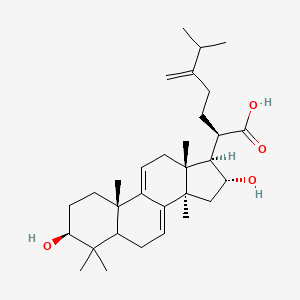

Dehydrotumulosic acid

概要

作用機序

デヒドロツムロース酸の作用機序には、様々な分子標的や経路との相互作用が含まれます。 例えば、インスリン感受性を高めることで血糖降下作用を示します . さらに、デヒドロツムロース酸は抗炎症作用を有し、それは、プロ炎症性サイトカインと酵素の阻害によって媒介されると考えられています . この化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導することによって、潜在的な抗癌作用も示します .

生化学分析

Biochemical Properties

Dehydrotumulosic acid plays a significant role in biochemical reactions, particularly in modulating the immune system and exhibiting hypoglycemic properties . It interacts with several enzymes and proteins, including insulin receptors, which enhances insulin sensitivity. Additionally, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory response . These interactions highlight its potential in managing metabolic disorders and inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and metabolism. It has been observed to enhance the cytotoxicity of chemotherapeutic agents like vincristine against multidrug-resistant cancer cells . Furthermore, this compound affects cell signaling pathways, such as the insulin signaling pathway, thereby improving glucose uptake and reducing blood sugar levels . It also modulates gene expression related to inflammation and cancer progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their sensitivity and promoting glucose uptake . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators . These actions contribute to its anti-inflammatory and hypoglycemic effects. Moreover, this compound influences gene expression by modulating transcription factors involved in inflammation and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects, indicating its potential for chronic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood sugar levels without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation . It interacts with enzymes such as insulin receptors and phospholipase A2, modulating their activity and influencing metabolic flux . These interactions contribute to its hypoglycemic and anti-inflammatory properties, making it a potential candidate for managing metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with various biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy . Understanding its subcellular localization is essential for optimizing its use in clinical settings.

準備方法

化学反応の分析

デヒドロツムロース酸は、酸化、還元、置換反応などの様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、デヒドロツムロース酸の酸化は、様々な酸化誘導体の形成につながる可能性があります .

科学研究への応用

デヒドロツムロース酸は、幅広い科学研究への応用があります。 化学においては、様々なサンプル中のトリテルペノイドの同定と定量のための基準化合物として使用されます . 生物学と医学において、デヒドロツムロース酸は、その潜在的な抗炎症作用、抗癌作用、および血糖降下作用について研究されています . また、免疫系を調節することが示されており、免疫学研究において貴重な化合物となっています . 業界では、デヒドロツムロース酸は、医薬品や栄養補助食品の開発に使用されています .

科学的研究の応用

Dehydrotumulosic acid has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of triterpenoids in various samples . In biology and medicine, this compound has been studied for its potential anti-inflammatory, anti-cancer, and hypoglycemic properties . It has also been shown to modulate the immune system, making it a valuable compound for research in immunology . In the industry, this compound is used in the development of pharmaceuticals and nutraceuticals .

類似化合物との比較

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

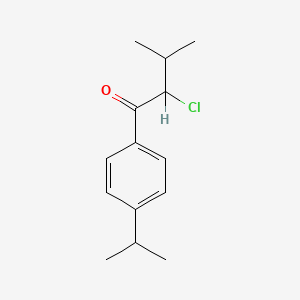

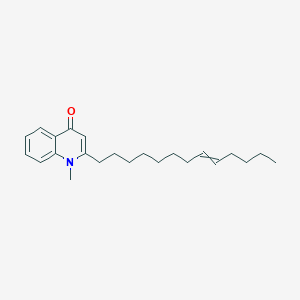

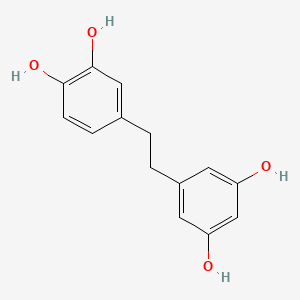

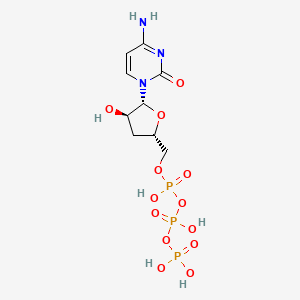

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

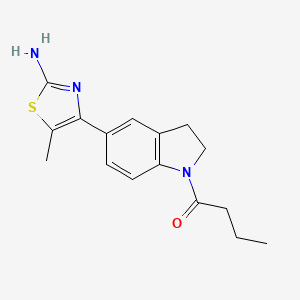

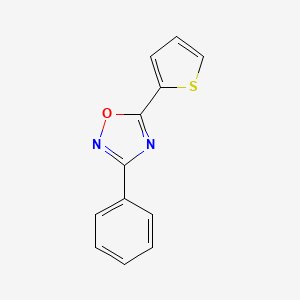

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)